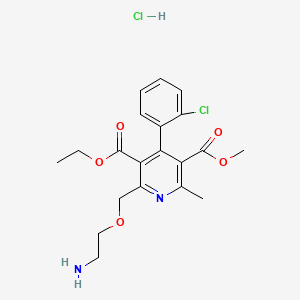
Dehydro Amlodipine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Amlodipine Hydrochloride is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is recognized for its role in the pharmaceutical industry, particularly in the development and quality control of Amlodipine-based medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Amlodipine Hydrochloride typically involves the oxidation of Amlodipine. This process can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Dehydro Amlodipine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Amlodipine to Dehydro Amlodipine.
Reduction: Potential reduction back to Amlodipine under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts such as platinum or palladium.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .
Scientific Research Applications
Dehydro Amlodipine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Amlodipine and its impurities.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects and as a marker for drug compliance in antihypertensive therapy.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Amlodipine-based drugs
Mechanism of Action
Dehydro Amlodipine Hydrochloride exerts its effects by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound’s action on calcium channels also contributes to its anti-anginal effects by improving myocardial oxygen delivery .
Comparison with Similar Compounds
Amlodipine: The parent compound, widely used in hypertension and angina treatment.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker used for similar indications.
Uniqueness: Dehydro Amlodipine Hydrochloride is unique in its role as an impurity and degradation product of Amlodipine. Its presence and quantification are crucial in the quality control of Amlodipine formulations, ensuring the safety and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C20H24Cl2N2O5 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8H,4,9-11,22H2,1-3H3;1H |
InChI Key |
CCEZKLGTVOWHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















